Cas no 1805097-75-9 (4-Amino-3-iodo-5-(trifluoromethyl)pyridine)

4-Amino-3-iodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-3-iodo-5-(trifluoromethyl)pyridine
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- インチ: 1S/C6H4F3IN2/c7-6(8,9)3-1-12-2-4(10)5(3)11/h1-2H,(H2,11,12)
- InChIKey: HZGMAGCPXFCFNJ-UHFFFAOYSA-N
- SMILES: IC1=CN=CC(C(F)(F)F)=C1N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 161
- トポロジー分子極性表面積: 38.9
- XLogP3: 1.7
4-Amino-3-iodo-5-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014807-250mg |
4-Amino-3-iodo-5-(trifluoromethyl)pyridine |
1805097-75-9 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029014807-1g |
4-Amino-3-iodo-5-(trifluoromethyl)pyridine |
1805097-75-9 | 95% | 1g |
$2,837.10 | 2022-04-01 |
4-Amino-3-iodo-5-(trifluoromethyl)pyridine 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
4-Amino-3-iodo-5-(trifluoromethyl)pyridineに関する追加情報
Introduction to 4-Amino-3-iodo-5-(trifluoromethyl)pyridine (CAS No. 1805097-75-9)
4-Amino-3-iodo-5-(trifluoromethyl)pyridine (CAS No. 1805097-75-9) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a pyridine core substituted with an amino group, an iodine atom, and a trifluoromethyl group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural configuration of 4-amino-3-iodo-5-(trifluoromethyl)pyridine positions it as a versatile building block for medicinal chemists. The presence of the iodine atom at the 3-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex molecular architectures. Additionally, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more suitable for drug development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The compound 4-amino-3-iodo-5-(trifluoromethyl)pyridine has been explored as a precursor in the synthesis of kinase inhibitors and other small-molecule drugs. For instance, studies have demonstrated its utility in generating pyridine-based scaffolds that interact with specific protein targets, modulating pathways relevant to disease progression.
One notable application of 4-amino-3-iodo-5-(trifluoromethyl)pyridine is in the development of antitumor agents. Researchers have leveraged its reactivity to create derivatives that exhibit inhibitory effects on tyrosine kinases, which are overexpressed in many cancer cell lines. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of these compounds, leading to improved pharmacological profiles. Preliminary in vitro studies have shown promising results, suggesting potential therapeutic applications.
The agrochemical sector has also recognized the significance of 4-amino-3-iodo-5-(trifluoromethyl)pyridine as a key intermediate. Its incorporation into novel pesticide formulations has led to the development of more effective and environmentally friendly solutions. The trifluoromethyl-substituted pyridines contribute to the compounds' stability and efficacy against pests while minimizing adverse effects on non-target organisms.
From a synthetic chemistry perspective, 4-amino-3-iodo-5-(trifluoromethyl)pyridine exemplifies the importance of strategic functionalization in drug discovery. The combination of an amino group for nucleophilic substitution reactions and an iodine atom for transition-metal-catalyzed cross-coupling reactions provides chemists with a powerful toolkit for molecular diversification. This flexibility has enabled the rapid assembly of libraries of compounds for high-throughput screening, accelerating the identification of lead candidates.
The growing interest in fluorinated compounds underscores their prevalence in modern drug design. The fluorine atoms introduced by the trifluoromethyl group influence multiple pharmacokinetic parameters, including solubility, permeability, and metabolic resistance. This has made fluorinated pyridines particularly attractive for medicinal chemists seeking to optimize drug-like properties.
In conclusion, 4-amino-3-iodo-5-(trifluoromethyl)pyridine (CAS No. 1805097-75-9) represents a critical component in synthetic chemistry and drug development. Its unique structural features enable diverse applications across pharmaceuticals and agrochemicals, driven by ongoing advancements in chemical biology and medicinal chemistry. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to remain at the forefront of innovation.
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